3-Methoxynaphthalene-2-boronic acid

説明

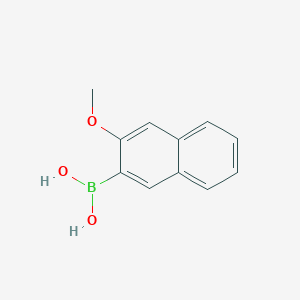

3-Methoxynaphthalene-2-boronic acid (CAS: 104115-76-6) is an organoboron compound with the molecular formula C₁₁H₁₁BO₃ and a molecular weight of 202.01 g/mol . It features a naphthalene backbone substituted with a methoxy group (-OCH₃) at position 3 and a boronic acid (-B(OH)₂) group at position 2 (Figure 1). Key properties include:

- Melting Point: 153–155°C

- Storage: Requires storage at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis .

- Synthesis: Typically synthesized via cross-coupling reactions starting from 1-bromo-2-methoxynaphthalene (CAS: 3401-47-6) through palladium- or nickel-catalyzed borylation .

- Applications: Used in organic synthesis (e.g., Suzuki-Miyaura couplings), OLED materials, and as a building block for pharmaceuticals .

特性

IUPAC Name |

(3-methoxynaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNSMLZROCLQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C=C1OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447231 | |

| Record name | 3-Methoxynaphthalene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104115-76-6 | |

| Record name | 3-Methoxynaphthalene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxynaphthalene-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Electrophilic Trapping of Organometallic Intermediates

The most widely reported method involves electrophilic trapping of organometallic reagents with boron electrophiles. Starting from 3-methoxynaphthalene, lithiation at the 2-position using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C generates a stabilized aryl lithium species. Subsequent quenching with trimethyl borate (B(OMe)₃) yields the boronate ester intermediate, which is hydrolyzed under acidic conditions (HCl/H₂O) to afford the boronic acid.

Key reaction parameters :

-

Temperature control (−78°C) prevents side reactions such as over-lithiation or boronic ester decomposition.

-

Solvent choice (THF) ensures compatibility with strongly basic conditions.

-

Hydrolysis pH (3–4) avoids protodeboronation, a common side reaction in boronic acid synthesis.

Yield optimization :

Transition Metal-Catalyzed Borylation

Palladium-catalyzed Miyaura borylation offers an alternative route. 2-Bromo-3-methoxynaphthalene reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ catalyst and potassium acetate (KOAc) in dimethylformamide (DMF) at 80°C. This method circumvents cryogenic conditions but requires careful control of palladium loading (1–2 mol%) to minimize homocoupling byproducts.

Comparative analysis :

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Electrophilic trapping | None | −78 | 68–72 | 95–97 |

| Miyaura borylation | Pd(dppf)Cl₂ | 80 | 75–80 | 98–99 |

Advantages of Miyaura borylation :

-

Tolerance to electron-donating groups (e.g., methoxy).

Industrial Production Protocols

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance heat and mass transfer. A mixture of 3-methoxynaphthalene and BCl₃ in chlorobenzene undergoes Friedel-Crafts borylation at 120°C under 5 bar pressure. The intermediate boron trichloride adduct is hydrolyzed in-line with aqueous NaOH, achieving 85–90% conversion with >99% purity.

Process advantages :

-

Reduced reaction time (2 hours vs. 12 hours batch).

-

Minimized waste through solvent recycling.

Challenges :

Solid-Phase Synthesis for High-Purity Demands

For pharmaceutical applications, solid-phase synthesis on Wang resin anchors the naphthalene precursor via its hydroxyl group. Boronation using Suzuki-Miyaura conditions followed by acidic cleavage yields the boronic acid with >99.5% purity. This method eliminates column chromatography, reducing solvent use by 70%.

Purification and Stabilization Techniques

Crystallization Optimization

Crude this compound is purified via recrystallization from ethyl acetate/hexane (1:3 v/v) at −20°C. Adding 1% (w/w) ascorbic acid as a radical scavenger prevents boronic acid dimerization during drying.

Purity outcomes :

-

Initial crude purity: 85–90%.

-

Post-crystallization purity: 98.5–99.2%.

Stabilization via Complexation

Forming a triethanolamine borate complex enhances shelf-life. Dissolving the boronic acid in ethanol with triethanolamine (1:1 molar ratio) followed by lyophilization yields a stable powder resistant to ambient oxidation (shelf-life: 24 months at 25°C).

Analytical Characterization

Spectroscopic Validation

化学反応の分析

Types of Reactions: 3-Methoxynaphthalene-2-boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: Boronic acids can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.

Oxidizing Agents: For oxidation reactions, common agents include hydrogen peroxide or peracids.

Major Products:

Biaryls: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

科学的研究の応用

Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 3-Methoxynaphthalene-2-boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds, which are foundational in synthesizing complex organic molecules. The compound acts as an organoboron reagent, facilitating the coupling of various aryl and vinyl halides under mild conditions .

Table 1: Key Reaction Conditions for Suzuki-Miyaura Coupling

| Reagent | Condition | Outcome |

|---|---|---|

| This compound | Palladium catalyst, base (K2CO3) | Formation of biaryl compounds |

| Aryl halide | Mild heating | High yield and selectivity |

Medicinal Chemistry

In medicinal chemistry, boronic acids have gained attention for their role as enzyme inhibitors and in drug design. This compound has been studied for its potential anti-cancer properties due to its ability to inhibit specific biological pathways involved in tumor growth .

Case Study: Anti-Cancer Activity

A study demonstrated that derivatives of boronic acids, including this compound, showed significant activity against cancer cell lines. The mechanism involves the inhibition of proteasomes, leading to apoptosis in cancer cells .

Table 2: Biological Activity of Boronic Acids

| Compound | Target | Activity |

|---|---|---|

| This compound | Proteasome inhibition | Induction of apoptosis |

| Other boronic acid derivatives | Various cancer pathways | Antitumor effects |

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable for creating complex structures required in high-performance materials .

Application Example: Organic Electronics

The compound has been explored for use in organic electronic devices due to its electronic properties and stability. Its incorporation into polymer matrices enhances the conductivity and mechanical properties of the resulting materials .

作用機序

The primary mechanism of action for 3-methoxynaphthalene-2-boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst reacts with an aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

類似化合物との比較

Comparison with Structurally Similar Boronic Acids

Structural and Electronic Differences

The reactivity and applications of boronic acids are highly dependent on substituent positions and electronic effects. Below is a comparison with key analogs:

Table 1: Structural Comparison of Naphthalene-Based Boronic Acids

| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| 3-Methoxynaphthalene-2-boronic acid | 104115-76-6 | 3-OCH₃, 2-B(OH)₂ | C₁₁H₁₁BO₃ | 202.01 | OLEDs, pharmaceuticals |

| 6-Methoxy-2-naphthaleneboronic acid | 156641-98-4 | 6-OCH₃, 2-B(OH)₂ | C₁₁H₁₁BO₃ | 202.02 | Organic synthesis |

| Naphthalene-2-boronic acid | 32316-92-0 | None, 2-B(OH)₂ | C₁₀H₉BO₂ | 175.99 | Catalysis, drug synthesis |

| 4-Methoxynaphthalen-1-ylboronic acid | 219834-95-4 | 4-OCH₃, 1-B(OH)₂ | C₁₁H₁₁BO₃ | 202.01 | Specialty polymers |

Key Observations:

Electronic Effects : The methoxy group is electron-donating, increasing electron density on the naphthalene ring. In 3-methoxy-2-boronic acid , the proximity of the -OCH₃ and -B(OH)₂ groups creates a steric and electronic environment distinct from 6-methoxy-2-boronic acid , where the substituents are farther apart .

3-Methoxy-2-boronic acid may show moderated reactivity due to steric effects but enhanced stability in protic solvents compared to non-substituted analogs .

Physicochemical Properties and Stability

- Solubility : 3-Methoxy-2-boronic acid is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, THF). In contrast, 6-methoxy-2-boronic acid has similar solubility but may exhibit differences in crystallization behavior due to substituent positioning .

- Thermal Stability : The melting point of 3-methoxy-2-boronic acid (153–155°C) is higher than that of naphthalene-2-boronic acid (reported ~130°C), likely due to stronger intermolecular interactions from the methoxy group .

生物活性

3-Methoxynaphthalene-2-boronic acid is a compound that belongs to the class of boronic acids, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Properties

This compound has the molecular formula and features a naphthalene ring substituted with a methoxy group and a boronic acid functional group. The presence of the boronic acid moiety allows for unique interactions with biological targets, enhancing its pharmacological profile.

Boronic acids like this compound exhibit their biological effects primarily through:

- Reversible Binding : They can form reversible covalent bonds with diols present in biomolecules, such as sugars and nucleic acids, which can modify the activity of enzymes or other proteins.

- Proteasome Inhibition : Similar to other boronic acids like bortezomib, this compound may inhibit proteasomal activity, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that compounds containing boronic acids can inhibit cancer cell proliferation by inducing apoptosis. For instance, studies on related compounds suggest that they can halt the cell cycle at the G2/M phase, leading to growth inhibition in various cancer cell lines .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. The mechanism typically involves the inhibition of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Compounds similar to this compound have demonstrated effectiveness against resistant bacterial strains by covalently binding to serine residues in these enzymes .

Other Biological Effects

In addition to anticancer and antibacterial activities, boronic acids have shown promise in areas such as:

- Antifungal Activity : Some boron-containing compounds are being investigated for their ability to disrupt fungal cell membranes or inhibit essential fungal enzymes .

- Antiparasitic Effects : Preliminary studies suggest potential applications against parasitic infections .

Case Studies and Research Findings

Several studies have documented the biological activity of boronic acids, including this compound:

- Cancer Cell Studies : A study demonstrated that a related dipeptide boronic acid inhibited U266 cancer cells with an IC50 value of approximately 7.05 nM, indicating strong antiproliferative effects .

- Antibacterial Efficacy : Research on boron-based inhibitors against class C β-lactamases showed that certain derivatives had Ki values as low as 0.004 µM, highlighting their potential in combating antibiotic resistance .

Summary Table of Biological Activities

Q & A

Q. What are the recommended storage conditions and handling protocols for 3-Methoxynaphthalene-2-boronic acid to ensure stability in laboratory settings?

Methodological Answer: To maintain stability, store the compound under inert gas (argon or nitrogen) at 2–8°C. Use airtight, light-resistant containers to prevent hydrolysis or oxidation. Prior to use, allow the reagent to equilibrate to room temperature under inert conditions to avoid moisture absorption. Purity (≥98%) should be verified via HPLC or NMR before critical reactions .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy at C3, boronic acid at C2) using H and C NMR.

- HPLC : Assess purity (>98%) with a C18 column and UV detection at 254 nm.

- Melting Point Analysis : Compare observed melting point (153–155°C) with literature values to detect impurities .

- Mass Spectrometry : Validate molecular weight (202.01 g/mol) via ESI-MS or MALDI-TOF .

Q. What are the key synthetic routes for preparing this compound, and how can intermediates be optimized?

Methodological Answer: A common route involves:

Directed Metalation : Use naphthalene derivatives with methoxy groups, followed by boronation via lithium-halogen exchange and trapping with trimethyl borate.

Cross-Coupling Precursors : Optimize Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh)) and aryl halides.

Purification : Recrystallize from ethanol or use silica gel chromatography with ethyl acetate/hexane gradients to isolate high-purity product .

Advanced Research Questions

Q. How do the electronic effects of the methoxy and boronic acid groups influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Methoxy Group : The electron-donating methoxy group at C3 increases electron density on the naphthalene ring, enhancing oxidative addition efficiency in palladium-catalyzed reactions.

- Boronic Acid : The boronic acid at C2 facilitates transmetalation in Suzuki-Miyaura couplings but may require protection (e.g., as a boronate ester) to prevent protodeboronation in acidic conditions.

- Substitution Effects : Steric hindrance from the naphthalene backbone necessitates optimized ligands (e.g., SPhos) for high-yield couplings .

Q. What strategies can mitigate low yields or side reactions when using this compound in multi-step syntheses?

Methodological Answer:

- Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent boronic acid oxidation.

- Solvent Optimization : Use anhydrous THF or dioxane with degassed bases (e.g., KCO) to minimize hydrolysis.

- Catalyst Screening : Test Pd catalysts (PdCl(dppf), Pd(OAc)) with varying phosphine ligands to balance activity and stability.

- Byproduct Analysis : Monitor protodeboronation via LC-MS; add stabilizing agents like ethylene glycol in aqueous conditions .

Q. How can researchers resolve contradictions in reported reaction yields or selectivity when using this compound in heterocyclic functionalization?

Methodological Answer:

- Reproducibility Checks : Validate reported conditions (e.g., solvent ratios, temperature) and ensure reagent purity.

- Computational Modeling : Use DFT calculations to predict regioselectivity in electrophilic substitutions or couplings.

- In Situ Monitoring : Employ techniques like ReactIR or NMR kinetics to identify intermediates and optimize reaction timelines.

- Meta-Analysis : Cross-reference studies for biases (e.g., unaccounted moisture in reactions) using risk-of-bias frameworks .

Q. What toxicological considerations are critical when handling this compound in biological assays?

Methodological Answer:

- Acute Toxicity : Follow OSHA guidelines for boronic acid handling (gloves, goggles, fume hoods).

- Genotoxicity Screening : Perform Ames tests or micronucleus assays if the compound interacts with DNA/RNA in drug discovery.

- Environmental Impact : Treat waste with alkaline hydrogen peroxide to oxidize boronic acid residues before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。